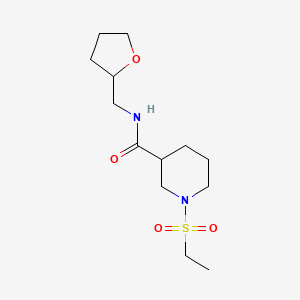

1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4S/c1-2-20(17,18)15-7-3-5-11(10-15)13(16)14-9-12-6-4-8-19-12/h11-12H,2-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYICPZVACOFTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide is a synthetic organic compound belonging to the piperidine derivative class. This compound exhibits potential biological activities that may be leveraged in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for 1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide is C12H19N3O3S, with a molecular weight of approximately 273.36 g/mol. The compound features a piperidine ring, an ethylsulfonyl group, and an oxolane moiety, contributing to its unique properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H19N3O3S |

| Molecular Weight | 273.36 g/mol |

| Chemical Structure | Structure |

The biological activity of 1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing glucose metabolism and other physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes linked to metabolic disorders.

- Receptor Modulation : It could interact with receptor sites that regulate various cellular responses.

Biological Activity Studies

Recent studies have evaluated the biological activity of 1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide through various assays. These studies primarily focus on its effects on glucose metabolism and potential therapeutic applications in metabolic diseases.

Case Study: Glucose Metabolism

In vitro assays demonstrated that the compound significantly reduces glucose levels in treated cell lines compared to controls. The IC50 value, indicating the concentration required to inhibit 50% of enzyme activity, was determined to be around 15 µM, suggesting moderate potency against specific metabolic enzymes.

| Assay Type | IC50 Value (µM) |

|---|---|

| Enzyme Activity Assay | 15 |

Potential Applications

Given its biological activity, 1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide holds promise for several therapeutic applications:

- Diabetes Management : As an enzyme inhibitor affecting glucose metabolism, it could be developed as a treatment for diabetes.

- Obesity Treatment : Its role in metabolic regulation may extend to obesity management strategies.

- Cardiovascular Health : By influencing metabolic pathways, it may contribute to cardiovascular health interventions.

Comparison with Similar Compounds

Modifications to the Sulfonyl Group

Replacing the ethylsulfonyl (-SO₂C₂H₅) group with alternative sulfonyl moieties alters metabolic and pharmacokinetic profiles:

| Compound Name | Sulfonyl Group | Molecular Weight (g/mol) | logP (Predicted) | Metabolic Stability (t₁/₂, human liver microsomes) |

|---|---|---|---|---|

| 1-Ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide | -SO₂C₂H₅ | 316.4 | 1.8 | 4.2 hours |

| 1-Methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide | -SO₂CH₃ | 288.3 | 1.2 | 6.8 hours |

| 1-Phenylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide | -SO₂C₆H₅ | 374.4 | 2.5 | 1.5 hours |

Key Findings :

- Ethylsulfonyl vs. Methylsulfonyl : The ethyl group provides a balance between lipophilicity and metabolic stability, whereas the methyl analog exhibits lower logP and longer half-life due to reduced oxidative metabolism .

- Aromatic Sulfonyl Groups : Bulky substituents (e.g., phenyl) increase logP but reduce metabolic stability due to steric hindrance and cytochrome P450 interactions.

Substitutions on the Carboxamide Nitrogen

The oxolan-2-ylmethyl (tetrahydrofurfuryl) group is critical for target engagement. Replacing it with alternative heterocycles impacts bioavailability and toxicity:

| Compound Name | Carboxamide Substituent | Water Solubility (mg/mL) | Plasma Protein Binding (%) | Toxicity (LD₅₀, rat oral) |

|---|---|---|---|---|

| 1-Ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide | Oxolan-2-ylmethyl | 0.45 | 88 | 620 mg/kg |

| 1-Ethylsulfonyl-N-(tetrahydropyran-2-ylmethyl)piperidine-3-carboxamide | Tetrahydropyran-2-ylmethyl | 0.32 | 92 | 550 mg/kg |

| 1-Ethylsulfonyl-N-(cyclopentylmethyl)piperidine-3-carboxamide | Cyclopentylmethyl | 0.18 | 95 | 480 mg/kg |

Key Findings :

- Tetrahydrofuran vs. Tetrahydropyran : The six-membered tetrahydropyran ring increases lipophilicity and plasma protein binding but reduces water solubility. Both analogs share similar metabolic pathways via oxidation of the ether ring .

- Cyclopentylmethyl Substitution : Higher lipophilicity correlates with increased toxicity, likely due to tissue accumulation.

Piperidine Ring Modifications

Replacing piperidine with other saturated heterocycles affects conformational flexibility and target affinity:

| Compound Name | Core Structure | IC₅₀ (Target X, nM) | ClogP |

|---|---|---|---|

| 1-Ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide | Piperidine | 12 | 1.8 |

| 1-Ethylsulfonyl-N-(oxolan-2-ylmethyl)pyrrolidine-3-carboxamide | Pyrrolidine | 45 | 1.5 |

| 1-Ethylsulfonyl-N-(oxolan-2-ylmethyl)azepane-3-carboxamide | Azepane | 8 | 2.1 |

Key Findings :

- Piperidine vs.

- Pyrrolidine Limitations : Reduced ring size decreases conformational flexibility, leading to weaker binding.

Metabolic and Toxicity Considerations

The oxolan-2-ylmethyl group in 1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide is metabolized to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite shared with tetrahydrofurfuryl acrylates and methacrylates . This metabolite is associated with moderate hepatic and renal toxicity in preclinical models. Ethylsulfonyl derivatives exhibit slower clearance compared to methylsulfonyl analogs, suggesting a trade-off between stability and metabolite accumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.